Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-3-pyrimidin-5-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7(9)2-6-3-10-5-11-4-6;/h3-5,7H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIIJOWUQDFPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of Pyrimidine Derivatives with Amino Acid Precursors
One common approach involves the nucleophilic substitution or cross-coupling of a suitably functionalized pyrimidine (e.g., 5-halopyrimidine) with a protected amino acid derivative or its ester. The amino acid backbone is often derived from serine or alanine derivatives, which are functionalized at the α- or β-position.
Synthesis via Ynone Intermediates and Heterocyclization
An alternative synthetic route involves the preparation of ynone intermediates derived from alkynyl lithium salts reacting with Weinreb amides, followed by ytterbium triflate-catalyzed heterocyclization with amidines to form pyrimidine rings attached to amino acid frameworks. This method allows the assembly of heterocyclic α-amino acids including pyrimidine-substituted variants.
Esterification and Salt Formation
After constructing the methyl 2-amino-3-(pyrimidin-5-yl)propanoate backbone, the free amine is converted into its hydrochloride salt by treatment with aqueous HCl, typically at low temperature (0 °C), to precipitate the hydrochloride as a stable solid. This step improves compound stability and facilitates purification.
Detailed Research Findings and Data
Representative Synthesis Procedure
A representative synthesis reported involves the following steps:
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Reaction of 2-bromo-5-methylpyridine with methyl 2-(di(tert-butoxycarbonyl)amino)acrylate in DCM at room temperature for 18 h | Formation of pyrimidine-substituted intermediate | 95% (isolated) |
| 2 | Treatment of intermediate with aqueous HCl (conc.) at 0 °C, stirring for 10 min | Precipitation of hydrochloride salt | 72% (isolated) |
Spectral data (NMR, IR) confirm the structure and purity of the hydrochloride salt.
Optimization of Pyrimidine Formation
A study on the optimization of pyrimidine formation from ynone intermediates showed:
| Entry | Catalyst (mol %) | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Na2CO3 | MeCN/H2O | 4 | 23 | |
| 2 | Na2CO3 | MeCN/H2O | 24 | 42 | |
| 3 | Na2CO3 | DMF | 18 | 0 | |
| 4 | K2CO3 (10) | THF | 48 | 69 |
This data indicates that the choice of base and solvent critically affects yield, with K2CO3 in THF providing the best outcome for pyrimidine formation.
Mechanistic Insights
- The nucleophilic substitution on 5-halopyrimidine involves displacement by an amino acid-derived nucleophile, often under basic conditions.
- Transition-metal catalysis (e.g., Pd or Ni) can facilitate carbon-carbon bond formation between pyrimidine and amino acid derivatives.
- Esterification is typically performed using thionyl chloride in methanol or via direct esterification methods.
- The hydrochloride salt forms via protonation of the amino group, stabilizing the compound and aiding crystallization.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct coupling with 5-halopyrimidine | Amino acid ester, 5-halopyrimidine | Base, Pd-catalyst (optional) | Room temp to reflux | Straightforward, scalable | Requires halopyrimidine, possible side reactions |
| Ynone intermediate heterocyclization | Alkynyl lithium salt, Weinreb amide, amidines | Yb(OTf)3 catalyst | 80–120 °C, hours | Builds pyrimidine ring directly | Multi-step, requires sensitive reagents |
| Esterification and salt formation | Free amino acid | Thionyl chloride, HCl | 0 °C to RT | High purity, stable salt | Requires careful handling of reagents |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its pyrimidine core is a common motif in many pharmaceutical compounds.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and as an intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The target compound’s pyrimidin-5-yl group contrasts with structurally related derivatives bearing phenyl, bromophenyl, or fluoropyridinyl substituents. Key comparisons include:
Key Observations :
- Pyrimidine vs. Phenyl: The pyrimidine ring in the target compound introduces two nitrogen atoms, increasing polarity and enabling stronger hydrogen-bonding interactions compared to monosubstituted phenyl analogs. This may enhance binding affinity in enzyme inhibitors or receptor ligands.
- Nitro vs. Amino Groups: The nitro-substituted derivative () is a precursor to amino-phenyl compounds via reduction, highlighting its utility in multi-step syntheses.
- Halogen Effects: The bromophenyl analog () exhibits higher molecular weight (300.56 g/mol) due to bromine, which facilitates participation in Suzuki-Miyaura couplings.
- Fluorine vs. Pyrimidine: The fluoropyridinyl derivative () leverages fluorine’s electronegativity to improve bioavailability and resistance to oxidative metabolism, a property less pronounced in the pyrimidine-based target compound .
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound and its bromophenyl analog () improves aqueous solubility compared to non-ionic derivatives like the nitro-phenyl compound ().
Research Findings and Industrial Relevance
- : Demonstrates the nitro-to-amine reduction pathway for phenyl derivatives, a process irrelevant to the pyrimidine compound but illustrative of divergent synthetic strategies .
- : Highlights the commercial availability of halogenated analogs, underscoring their role in fragment-based drug discovery. The target compound’s absence of halogens may limit its utility in certain coupling reactions but reduces regulatory hurdles .
- : Fluorinated pyridine derivatives (e.g., 5-fluoro-2-aminopyridin-3-yl) are prioritized in CNS drug design due to fluorine’s blood-brain barrier permeability, a niche where the pyrimidine analog may compete less effectively .
Biological Activity
Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring, which is known for its role in various biological processes. The compound's molecular formula is , with a molecular weight of approximately 201.64 g/mol. Its structure allows it to participate in various biochemical interactions, making it a valuable scaffold in drug design.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzymes involved in nucleotide synthesis, which is crucial for viral replication and cancer cell proliferation. This inhibition can lead to antiviral or anticancer effects by disrupting the normal cellular processes.
- Cellular Pathways : It influences pathways such as apoptosis and cell cycle regulation. By modulating these pathways, the compound may induce cell death in cancerous cells or inhibit viral replication.
Antiviral and Anticancer Properties
Research indicates that this compound has potential as an antiviral and anticancer agent:
- Antiviral Activity : The compound has shown efficacy against various viruses by inhibiting their replication through enzyme inhibition related to nucleotide synthesis.
- Anticancer Activity : Studies have suggested that it may be effective against several types of cancers, including leukemia and solid tumors. Its ability to induce apoptosis in cancer cells has been documented, highlighting its therapeutic potential .
Case Studies
- In Vitro Studies : In a study examining the compound's effects on cancer cell lines, it was found to significantly reduce cell viability at concentrations exceeding 10 µM. The mechanism involved the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as cleaved caspase-3 .
- Animal Models : In vivo studies demonstrated that administration of this compound resulted in reduced tumor growth in mouse models of cancer. The compound was administered at dosages ranging from 5 to 20 mg/kg body weight, showing dose-dependent efficacy .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral, Anticancer | Enzyme inhibition, apoptosis induction |
| Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride | Moderate antiviral | Less effective than pyrimidine analogs |
| Methyl 2-amino-3-(indazolyl)propanoate | Anticancer | Targeting different pathways |
This table illustrates that while this compound exhibits strong biological activity, its effectiveness can vary significantly compared to other structural analogs.
Q & A
Q. How can Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride be synthesized with high purity?
Methodological Answer : A standard protocol involves esterification of the corresponding amino acid derivative. For example:
- Dissolve 2-amino-3-(pyrimidin-5-yl)propanoic acid in dry methanol.
- Add thionyl chloride (SOCl₂) dropwise at 0°C to form the methyl ester .
- Reflux for 1 hour, concentrate under vacuum, and recrystallize from methanol to obtain the hydrochloride salt.
- Purity is confirmed via HPLC (>98%) and NMR (e.g., pyrimidine proton signals at δ 8.6–9.2 ppm) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer :
- NMR : Confirm regiochemistry of the pyrimidine ring (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion [M+H]⁺ (expected m/z ~244.1 for C₉H₁₂ClN₃O₂) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
Q. How can researchers optimize solubility for biological assays?
Methodological Answer :
- Solubility in aqueous buffers is pH-dependent due to the amino and pyrimidine groups.
- Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS (pH 7.4).
- For low solubility, use co-solvents like PEG-400 or cyclodextrin inclusion complexes .
Advanced Research Questions
Q. How does the pyrimidine substituent influence pharmacological activity in preclinical models?
Methodological Answer :
- The pyrimidin-5-yl group enhances binding to enzymes like tyrosine kinases or phosphatases via π-π stacking and hydrogen bonding.
- Design SAR studies: Compare activity against analogs with pyridine or phenyl substituents.
- Use in vitro assays (e.g., IC₅₀ determination for PTP inhibitors) and validate in rodent models of inflammation or neurodegeneration .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Methodological Answer :
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer :
- Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to resolve (R)- and (S)-enantiomers.
- Asymmetric synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during esterification to favor the desired enantiomer .
- Confirm enantiomeric excess (ee) via polarimetry or circular dichroism .
Experimental Design Considerations
Q. Designing dose-response studies for toxicity profiling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
